1,4-benzodioxine-2-carbaldehyde
Description
Contextual Significance within Heterocyclic Chemistry
Heterocyclic chemistry is a vast and vital field of study, as cyclic compounds containing atoms of at least two different elements are fundamental to many areas of science. youtube.com These compounds, such as 1,4-benzodioxine-2-carbaldehyde, are not merely laboratory curiosities; they are integral to the structure and function of numerous natural products and synthetic molecules with profound biological activities. youtube.com
The 1,4-benzodioxine ring system, a key feature of the title compound, is a prominent scaffold in a multitude of biologically active molecules. nih.govresearchgate.netku.dk Its presence often imparts specific conformational properties and electronic characteristics that are crucial for interactions with biological targets. researchgate.net The aldehyde functional group at the 2-position of the 1,4-benzodioxine ring in this compound provides a reactive handle for a wide array of chemical transformations, allowing for the synthesis of more complex and diverse molecular architectures. This makes it a significant intermediate for creating libraries of compounds for drug discovery and other applications.
Overview of the 1,4-Benzodioxine Scaffold in Scholarly Literature
The 1,4-benzodioxine scaffold, also referred to as 2,3-dihydro-1,4-benzodioxin, is a recurring motif in medicinal chemistry. nih.govku.dknist.gov Its derivatives have been investigated for a wide spectrum of pharmacological activities. nih.govku.dk The versatility of this scaffold stems from its rigid, yet three-dimensional structure, which can be strategically functionalized at various positions to modulate biological activity and selectivity. researchgate.net
Numerous synthetic methods have been developed to construct the 1,4-benzodioxine ring system, often involving the reaction of a catechol with a suitable two-carbon electrophile. mdpi.comscirp.orgscirp.org Research has demonstrated that substitutions on both the benzene (B151609) ring and the dioxine ring can significantly influence the biological properties of the resulting compounds. researchgate.net For instance, the introduction of substituents can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity to specific receptors or enzymes.
Nomenclatural and Structural Specificities of this compound
The systematic name for this compound is 2,3-dihydro-1,4-benzodioxine-2-carbaldehyde. The numbering of the heterocyclic ring system begins at one of the oxygen atoms and proceeds around the ring. The "1,4" designation indicates the positions of the two oxygen atoms within the six-membered dioxine ring, which is fused to a benzene ring. The "-2-carbaldehyde" suffix specifies the presence of an aldehyde group (-CHO) at the second position of the dioxine ring.
The structure consists of a benzene ring fused to a 1,4-dioxine ring. The dioxine ring is not aromatic and adopts a conformation that is often described as a half-chair. The aldehyde group attached to this heterocyclic system is a key feature, providing a site for various chemical reactions.
Below is a data table summarizing key identifiers and properties of the closely related parent compound, 1,4-benzodioxane (B1196944), to provide context.
| Property | Value |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxine |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol |
| CAS Number | 493-09-4 |
It is important to distinguish this compound from its isomers, such as 1,4-benzodioxan-6-carboxaldehyde, where the aldehyde group is attached to the benzene portion of the molecule. sigmaaldrich.com The position of the aldehyde group significantly impacts the molecule's chemical reactivity and its potential applications in synthesis.
Detailed research findings have provided spectroscopic data for the characterization of various 1,4-benzodioxine derivatives. For example, the 1H NMR spectrum of 1,4-benzodioxane shows characteristic signals for the aromatic and methylene (B1212753) protons. chemicalbook.com Similarly, the characterization of derivatives like 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid involves detailed analysis of 1H NMR, 13C NMR, and mass spectrometry data to confirm the structure. mdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,4-benzodioxine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIIXCRKXKRQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4 Benzodioxine 2 Carbaldehyde and Core Scaffold Analogs
De Novo Synthetic Routes to the 1,4-Benzodioxine Core
The construction of the fundamental 1,4-benzodioxine ring system can be achieved through several strategic approaches, each offering unique advantages in terms of substrate scope and stereochemical control.
Condensation Reactions in 1,4-Benzodioxane (B1196944) Synthesis
A cornerstone in the synthesis of the saturated 1,4-benzodioxane core is the Williamson ether synthesis, which involves the condensation of a catechol derivative with a 1,2-dihaloethane. This method is widely employed for its reliability and the ready availability of starting materials. The reaction typically proceeds under basic conditions, where the catechol is deprotonated to form a more nucleophilic phenoxide, which then displaces the halides in a double SN2 reaction.
Another significant condensation approach involves the reaction of α-halo ketones with catechols. This method provides access to 2-substituted and 2,3-disubstituted 1,4-benzodioxanes. The initial step is the alkylation of one phenolic hydroxyl group with the α-halo ketone, followed by an intramolecular cyclization of the resulting intermediate.
| Starting Material 1 | Starting Material 2 | Product | Key Reaction Type |
| Catechol | 1,2-Dibromoethane | 1,4-Benzodioxane | Williamson Ether Synthesis |
| Catechol | α-Bromo ketone | 2-Substituted-1,4-benzodioxane | Alkylation and Intramolecular Cyclization |
Cycloaddition Approaches for Dioxane Ring Formation
Cycloaddition reactions provide a powerful and convergent route to the 1,4-benzodioxine core, often with excellent control over regioselectivity. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly effective strategy. wikipedia.orgmasterorganicchemistry.comyoutube.com In the context of 1,4-benzodioxine synthesis, an inverse-electron-demand Diels-Alder reaction has been shown to be highly efficient. acs.org This approach involves the reaction of an electron-poor diene with an electron-rich dienophile.
A notable example is the electrochemically induced Diels-Alder reaction. In this method, the anodic oxidation of pyrogallol derivatives generates unstable and highly reactive o-quinone heterodienes in situ. These electron-poor dienes are immediately trapped by electron-rich enamine dienophiles in a regiospecific cycloaddition to yield highly functionalized 1,4-benzodioxin (B1211060) adducts. acs.org This method allows for the introduction of significant molecular diversity by varying both the catechol precursor and the enamine. acs.org
| Diene (or precursor) | Dienophile | Reaction Type | Key Features |
| Electrochemically generated o-quinone | Enamine | Inverse-electron-demand Diels-Alder acs.org | In situ diene generation, high regioselectivity acs.org |
Intramolecular Cyclization Strategies
Intramolecular cyclization represents another elegant strategy for the formation of the 1,4-benzodioxine ring. These methods rely on the formation of a key C-O bond to close the dioxane ring from a pre-assembled acyclic precursor.
One such approach is the intramolecular cyclization of tosylates. This involves the preparation of a 2-(2-hydroxyethoxy)phenol derivative, where the terminal hydroxyl group is converted to a good leaving group, such as a tosylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the phenoxide displaces the tosylate to form the 1,4-benzodioxane ring.
Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for intramolecular C-O bond formation. Copper(I)-catalyzed intramolecular cyclization of vinyl halides has been successfully applied to the synthesis of 1,4-benzodioxines. This method offers mild reaction conditions and good functional group tolerance.
Targeted Synthesis of 1,4-Benzodioxine-2-carbaldehyde and Precursors
The synthesis of this compound requires specific methods for the introduction and manipulation of the formyl group at the C2 position of the heterocyclic ring.
Installation and Manipulation of Formyl Groups
Direct formylation at the C2 position of a pre-formed 1,4-benzodioxine ring can be challenging. Therefore, strategies often involve the construction of the ring with a precursor to the aldehyde functionality already in place. However, formylation of the aromatic ring of the 1,4-benzodioxane scaffold is well-established and can be achieved using classic electrophilic aromatic substitution reactions.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings. chemistrysteps.comjk-sci.comijpcbs.comyoutube.comorganic-chemistry.org 1,4-Benzodioxane, with its electron-donating ether oxygens, is activated towards electrophilic substitution. The reaction employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the benzene (B151609) ring, usually at the position para to the ether linkage due to steric hindrance. jk-sci.comyoutube.com
The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols. mychemblog.comwikipedia.orgnrochemistry.comorganicreactions.orggoogle.com While not directly applicable to the C2 position of the dioxane ring, it can be used to introduce a formyl group onto a hydroxy-substituted benzodioxane derivative. The reaction involves the treatment of a phenoxide with chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile. wikipedia.orgnrochemistry.com
For the direct introduction of a masked aldehyde at a specific position, novel formyl cation equivalents have been developed. For instance, 2-benzotriazolyl-1,3-dioxolane can be used as a stable and versatile electrophilic formylating reagent in reactions with organometallic reagents. organic-chemistry.org This allows for the introduction of a protected aldehyde group that can be later deprotected to reveal the desired carbaldehyde.
| Reaction Name | Reagents | Substrate Requirement | Position of Formylation |
| Vilsmeier-Haack Reaction | DMF, POCl3 | Electron-rich aromatic ring chemistrysteps.comjk-sci.comorganic-chemistry.org | Aromatic ring (typically para) jk-sci.comyoutube.com |
| Reimer-Tiemann Reaction | CHCl3, base | Phenolic hydroxyl group mychemblog.comwikipedia.orgnrochemistry.com | Aromatic ring (ortho to hydroxyl) nrochemistry.com |
Conversions from Carboxylic Acid Precursors (e.g., 1,4-benzodioxane-2-carboxylic acid)
A highly effective and common strategy for the synthesis of this compound involves the reduction of a corresponding carboxylic acid derivative, such as 1,4-benzodioxane-2-carboxylic acid or its esters. unimi.itscirp.orgscirp.orgarabjchem.org This precursor is readily accessible through various synthetic routes. unimi.itnih.gov
The direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents will proceed to the primary alcohol. Therefore, the carboxylic acid is typically converted to a more easily controlled derivative.
Reduction of Esters: The methyl or ethyl ester of 1,4-benzodioxane-2-carboxylic acid can be selectively reduced to the aldehyde using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comyoutube.commasterorganicchemistry.comechemi.com The reaction is typically carried out at -78 °C to prevent over-reduction to the alcohol. chemistrysteps.com
Reduction of Acid Chlorides: Alternatively, 1,4-benzodioxane-2-carboxylic acid can be converted to the more reactive 1,4-benzodioxane-2-carbonyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. prepchem.com The resulting acid chloride can then be reduced to the aldehyde. A mild and selective reducing agent for this purpose is lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)3H), which is less reactive than lithium aluminum hydride due to the bulky tert-butoxy groups. chemistrysteps.comlibretexts.org
| Precursor | Reagent(s) | Product | Key Considerations |
| 1,4-Benzodioxane-2-carboxylic acid methyl ester | Diisobutylaluminium hydride (DIBAL-H) chemistrysteps.commasterorganicchemistry.com | This compound | Low temperature (-78 °C) is crucial to prevent over-reduction chemistrysteps.com |
| 1,4-Benzodioxane-2-carbonyl chloride | Lithium tri(t-butoxy)aluminum hydride chemistrysteps.comlibretexts.org | This compound | Reduced reactivity of the hydride agent prevents further reduction chemistrysteps.com |
Preparation of Unsaturated 1,4-Benzodioxine Analogs (e.g., 1,4-benzodioxin-2-carboxylic acid)
The introduction of unsaturation within the dioxine ring, specifically between the C(2) and C(3) positions, provides a strategic advantage for further functionalization, allowing access to a diverse range of 2,3-disubstituted 1,4-benzodioxine and 1,4-benzodioxane derivatives. mdpi.comresearchgate.net A key building block in this approach is 1,4-benzodioxin-2-carboxylic acid. mdpi.comresearchgate.net
The synthesis of this unsaturated acid typically begins with the preparation of its saturated precursor, methyl 1,4-benzodioxan-2-carboxylate, which is obtained from the reaction of catechol and methyl 2,3-dibromopropionate. mdpi.comresearchgate.net This precursor then serves as the starting point for creating the unsaturated analog.
A notable method for introducing further substitution on the unsaturated ring involves the direct functionalization of 1,4-benzodioxin-2-carboxylic acid. For instance, the novel compound 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid has been synthesized via a lithiation reaction at the C(3) position, followed by quenching with an electrophile, ethyl chloroformate. mdpi.comresearchgate.net This procedure is carried out at low temperatures (-78 °C) in an inert atmosphere using lithium diisopropylamide (LDA) as the base. mdpi.com The resulting unsymmetrically disubstituted product is a versatile intermediate for creating a variety of compounds containing the benzodioxin or benzodioxane scaffold. mdpi.comresearchgate.netunimi.it
| Step | Reactant | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | 1,4-Benzodioxin-2-carboxylic acid | 1. Lithium diisopropylamide (LDA) in THF, -78 °C 2. Ethyl chloroformate, -78 °C | 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | Lithiation at C(3) and subsequent ethoxycarbonylation |
Transition Metal-Catalyzed Synthetic Approaches
Transition metal catalysis has emerged as a powerful tool for the construction of the 1,4-benzodioxine ring system, offering high efficiency and selectivity. Palladium and copper catalysts, in particular, have been extensively utilized in novel cyclization and condensation reactions.
Palladium-catalyzed reactions provide a versatile and direct route to various 1,4-benzodioxine derivatives. One prominent method involves the condensation of benzene-1,2-diol (catechol) with propargylic carbonates. acs.orgnih.govacs.org This reaction proceeds with high regio- and stereoselectivity to yield 2,3-dihydro-2-ylidene-1,4-benzodioxins. acs.orgnih.gov
The proposed mechanism for this transformation involves several key steps:
Formation of a (σ-allenyl)palladium complex. acs.orgnih.gov
Intermolecular attack by the phenoxide ion to generate a new (σ-allyl)palladium complex. acs.orgnih.gov
This complex exists in equilibrium with the corresponding (η³-allyl)palladium complex. acs.orgnih.gov
Finally, an intramolecular attack of the second phenoxide ion on the more electrophilic end of the allyl intermediate affords the cyclized benzodioxan product. acs.org
This methodology allows for the creation of a wide variety of substituted benzodioxins in good yields. acs.org Furthermore, highly enantioselective palladium-catalyzed reactions, such as alkene aryloxyarylation, have been developed to synthesize chiral 1,4-benzodioxanes containing quaternary stereocenters with excellent enantioselectivity.
| Reaction Type | Key Reactants | Catalyst System (Example) | Product Class | Reference |
|---|---|---|---|---|
| Condensation/Annulation | Benzene-1,2-diol, Propargylic carbonates | Pd₂(dba)₃, Diphosphine ligand | 2,3-Dihydro-2-ylidene-1,4-benzodioxins | acs.orgnih.gov |
| Enantioselective Alkene Aryloxyarylation | Phenol (B47542) with pendant alkene, Aryl halide | Palladium catalyst, Chiral monophosphorus ligand | Chiral 1,4-Benzodioxanes |
Copper-catalyzed reactions, particularly Ullmann-type couplings, represent another efficient strategy for synthesizing the 1,4-benzodioxine framework. thieme-connect.com This approach typically involves an intramolecular Caryl–O bond-forming cyclization. thieme-connect.com
A successful application of this method is the synthesis of various substituted 1,4-benzodioxines from 2-(2-iodoaryloxy)alkanols using a catalytic amount of a BINOL-CuI complex. thieme-connect.com The reaction conditions are optimized with respect to the base, solvent, and temperature to achieve high yields. For example, the cyclization of 2-(2-iodophenoxy)cyclohexanol resulted in an 86% isolated yield of the corresponding 1,4-benzodioxine derivative. thieme-connect.com
The proposed catalytic cycle for this Ullmann-type coupling is as follows:
Oxidative addition of Copper(I) to the aryl-halogen bond to form an aryl-copper(III) species. thieme-connect.com
A nucleophile-halogen exchange occurs to yield a different copper(III) intermediate. thieme-connect.com
Reductive elimination from this intermediate forms the desired C-O bond, yielding the 1,4-benzodioxine product and regenerating the active Copper(I) catalyst. thieme-connect.com
This methodology has proven effective for creating a range of substituted benzodioxines and has been applied as a key step in the total synthesis of complex molecules. thieme-connect.com
| Substrate | Catalyst System | Base | Temperature | Isolated Yield (%) |
|---|---|---|---|---|
| 2-(2-iodophenoxy)cyclohexanol | BINOL-CuI | Cs₂CO₃ | 110 °C | 86 |
Data derived from a study on BINOL–CuI-catalyzed Ullmann-type intramolecular Caryl–O coupling reactions. thieme-connect.com
Biomimetic Synthesis and Oxidative Dimerization
Biomimetic synthesis aims to replicate nature's strategies for constructing complex molecules. For 1,4-benzodioxane lignans (B1203133), this involves mimicking the biosynthetic pathways found in plants. researchgate.net The core of this approach is often an oxidative dimerization or coupling reaction that forms the characteristic 1,4-benzodioxine ring system. researchgate.net
The proposed biosynthesis of many 1,4-benzodioxane natural products, such as silybin, involves the oxidative coupling of two different monomeric units, for example, a phenylpropanoid derivative and a flavonoid. researchgate.net This process is believed to proceed through a radical-radical coupling mechanism, where enzymes catalyze the formation of radical intermediates that then combine to form the final product. researchgate.net
Synthetic chemists have adopted this strategy by using oxidizing agents to induce the dimerization of appropriate precursors. These biomimetic methods are crucial not only for the total synthesis of natural products but also for understanding their formation in nature. The development of these approaches continues to be an active area of research, providing a powerful alternative to more traditional synthetic methods. researchgate.net
Chemical Transformations and Derivatization Strategies of 1,4 Benzodioxine 2 Carbaldehyde
Functional Group Interconversions at the Carbaldehyde Moiety
The aldehyde group in 1,4-benzodioxine-2-carbaldehyde is a prime site for a variety of chemical modifications, allowing for its conversion into other functional groups. vanderbilt.eduorganic-chemistry.org
Key interconversions include:
Oxidation: The carbaldehyde can be oxidized to the corresponding carboxylic acid, 1,4-benzodioxine-2-carboxylic acid. nih.gov This transformation is typically achieved using mild oxidizing agents like silver oxide (Ag2O). fiveable.me This carboxylic acid derivative serves as a crucial intermediate for synthesizing esters and amides.
Reduction: Reduction of the aldehyde yields the primary alcohol, (1,4-benzodioxin-2-yl)methanol. libretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org
Wittig Reaction: This reaction allows for the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide. masterorganicchemistry.comlibretexts.org This method is highly effective for creating vinyl-substituted 1,4-benzodioxine derivatives. nih.govlibretexts.org
Reductive Amination: This process converts the aldehyde into an amine. masterorganicchemistry.comorganic-chemistry.org It involves the reaction of the aldehyde with an amine to form an imine, which is then reduced to the target amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN). beilstein-journals.orgredalyc.orgpearson.com
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Ag₂O | 1,4-Benzodioxine-2-carboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | (1,4-Benzodioxin-2-yl)methanol |
| Wittig Reaction | Phosphorus Ylide | Vinyl-substituted 1,4-benzodioxine |
| Reductive Amination | Amine, NaBH₃CN | Substituted Amine |
Modifications of the Benzodioxine Ring System
The aromatic portion of the benzodioxine ring can undergo electrophilic aromatic substitution, a fundamental reaction class for introducing new functional groups. science.gov The reactivity and orientation of the incoming electrophile are influenced by the existing substituents on the ring.
Common electrophilic substitution reactions include:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org
Halogenation: This involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine). This reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Friedel-Crafts Reactions: These reactions are used to form new carbon-carbon bonds. wikipedia.org
Alkylation: An alkyl group is introduced onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.commnstate.edu
Acylation: An acyl group is added to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org
| Reaction | Reagents | Product Feature |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |
| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeCl₃) | Introduction of a halogen atom |
| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Introduction of an alkyl group |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | Introduction of an acyl group |
Modifications directly on the dioxine portion of the 1,4-benzodioxine system are also possible. For instance, polar substituents can be introduced at the C2 or C3 positions of the dioxine ring. nih.gov Additionally, a novel 2,3-disubstituted benzodioxin, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, has been synthesized from 1,4-benzodioxin-2-carboxylic acid through lithiation at the C3 position followed by a reaction with ethyl chloroformate. mdpi.com This unsymmetrically disubstituted compound provides a versatile building block for creating various benzodioxin and benzodioxane-containing structures. mdpi.com
Preparation of Complex Benzodioxine Architectures (e.g., Lignans (B1203133), Flavonolignans)
This compound and its derivatives are pivotal starting materials for the synthesis of complex natural products, particularly those with a 1,4-benzodioxane (B1196944) core structure. rsc.orgnih.gov This includes lignans and flavonolignans, many of which exhibit significant biological activities. nih.govtsijournals.com
Lignans: These are a large class of natural products formed by the coupling of two phenylpropane units. nih.govscripps.edu The 1,4-benzodioxane lignan (B3055560) scaffold is a common structural motif in many bioactive natural products. rsc.orgnih.gov Synthetic approaches to these molecules often utilize derivatives of this compound. nih.govconnectjournals.com
Flavonolignans: These natural products are formed through the oxidative coupling of a flavonoid and a phenylpropanoid, which is often coniferyl alcohol. rsc.orgresearchgate.net The 1,4-benzodioxane moiety is a key structural feature in many flavonolignans, such as silybin. rsc.org The synthesis of these complex molecules can be achieved through the coupling of a flavonoid with a synthon derived from this compound. rsc.org
Stereochemical Control and Chiral Resolution in 1,4 Benzodioxine 2 Carbaldehyde Research
Enantioselective Synthesis Strategies
Direct enantioselective synthesis of 1,4-benzodioxine-2-carbaldehyde is not commonly reported; however, several powerful strategies exist for the asymmetric synthesis of the chiral 1,4-benzodioxane (B1196944) skeleton, which can then be converted to the target aldehyde. These methods establish the crucial C2 stereocenter with a high degree of enantiomeric control.
One prominent method is the Mitsunobu reaction , which allows for the formation of the chiral ether linkage with a predictable inversion of stereochemistry. nih.govnih.gov In a typical sequence, a catechol is coupled with an enantiopure alcohol. For instance, the reaction can be performed using a phenol (B47542) and a chiral alcohol, such as (S)-ethyl lactate, in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org This reaction proceeds via an SN2 mechanism, resulting in the inversion of the configuration at the chiral center of the alcohol. The resulting chiral ether can then undergo intramolecular cyclization to form the 1,4-benzodioxane ring, with the ester group being subsequently reduced to the desired carbaldehyde function.
Another advanced approach involves palladium-catalyzed enantioselective reactions . A highly enantioselective alkene aryloxyarylation has been developed to produce a variety of 1,4-benzodioxanes with excellent yield and enantioselectivity. rsc.orgnih.gov This method utilizes sterically bulky and well-defined chiral monophosphorus ligands to control the stereochemical outcome of the cyclization. rsc.org
Furthermore, enantioselective synthesis can begin from a chiral pool, using readily available enantiopure starting materials. For example, a Sharpless asymmetric dihydroxylation can be used to create a chiral triol from a cinnamyl alcohol derivative. rsc.org This triol is then converted into an epoxy alcohol, which undergoes a Mitsunobu reaction with a phenol. Subsequent deprotection and base-mediated cyclization yield the trans-1,4-benzodioxane carbaldehyde with high enantiomeric purity. rsc.org
Diastereoselective Resolution Techniques
When a racemic mixture is synthesized, diastereoselective resolution provides a classical yet effective pathway to separate the enantiomers. This technique is most commonly applied to the precursor, 1,4-benzodioxane-2-carboxylic acid, from which the enantiomerically pure aldehyde can be obtained via chemical reduction. The process involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated. organic-chemistry.org
The most prevalent method for resolving racemic 1,4-benzodioxane-2-carboxylic acid is through the formation of diastereomeric salts with a chiral resolving agent, typically an enantiomerically pure amine. stereoelectronics.orglibretexts.org The resulting salts, being diastereomers, exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. stereoelectronics.org
Research has shown that while unsubstituted (S)-1-phenylethylamine is ineffective, its para-substituted derivatives are highly efficient resolving agents for (±)-1,4-benzodioxane-2-carboxylic acid. researchgate.netsemanticscholar.org The choice of both the resolving amine and the crystallization solvent is crucial for achieving high resolution efficiency. The diastereomeric salts of (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine, for example, show significant differences in their melting points and solubilities, enabling a clean separation. researchgate.net After separation, the less soluble salt is isolated, and the pure acid enantiomer is recovered by acidification, which also allows for the recycling of the chiral amine. libretexts.org
An alternative to salt formation is the creation of diastereomeric amides. The reaction of racemic 1,4-benzodioxane-2-carboxylic acid with (S)-phenylethylamine can form diastereomeric amides that show significant differences in their physical properties, allowing for efficient separation via precipitation or chromatography. nih.govnih.gov Subsequent hydrolysis of the separated amides yields the enantiopure acids and the resolving amine. nih.gov
| Resolving Agent | Solvent | Target Diastereomer | Observed Efficiency | Reference |
|---|---|---|---|---|
| (S)-1-(p-nitrophenyl)ethylamine | Methanol (B129727)/Ethanol | Salt of (S)-acid | High resolution ability, yielding enantiomerically pure acid (98-99% ee) | researchgate.net |
| (S)-1-(p-methylphenyl)ethylamine | Methanol/Ethanol | Salt of (R)-acid | Very high resolution ability, contrasting with null efficiency of unsubstituted amine | researchgate.net |
| (S)-1-phenylethylamine | - | Amide of (S)-acid | Efficient resolution by precipitation of the less soluble diastereomeric amide (>98% de) | nih.gov |
| (+)-Dehydroabietylamine | Not specified | Not specified | Previously reported method, now superseded by phenylethylamine derivatives | researchgate.net |
Enzymatic Resolution Methods
Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiopure 1,4-benzodioxane derivatives. This method typically employs lipases to catalyze the kinetic resolution of racemic esters of 1,4-benzodioxane-2-carboxylic acid. nih.govrsc.org In a kinetic resolution, one enantiomer of the racemic substrate reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the product of the fast-reacting enantiomer.
Lipases, such as those from Candida antarctica (CALB), Candida rugosa (CRL), and Arthrobacter sp., are widely used for this purpose. nih.govresearchgate.netnih.gov The resolution can be performed via enantioselective hydrolysis of a racemic ester or through transesterification. nih.govresearchgate.net For example, engineered mutants of Candida antarctica lipase (B570770) B (CALB) have shown exceptional efficiency and enantioselectivity in the hydrolysis of (±)-methyl 1,4-benzodioxan-2-carboxylate. rsc.orgnih.govrsc.org
The reaction conditions, including temperature, co-solvent, and substrate concentration, are optimized to maximize both the conversion and the enantiomeric excess (e.e.) of the product and the remaining substrate. nih.gov Studies have shown that using n-butanol as a co-solvent at 30°C can lead to optimal resolution, achieving a substrate enantiomeric excess (e.e.s) of 97% and a high enantioselectivity factor (E-value) of 278. nih.govrsc.org After the enzymatic resolution, the resulting enantiopure ester can be hydrolyzed to the corresponding acid or reduced to the alcohol, both of which are direct precursors to the enantiopure this compound.
| Enzyme | Substrate | Co-solvent | Temp (°C) | Result (e.e.s / E-value) | Reference |
|---|---|---|---|---|---|
| CALB Mutant (A225F) | Methyl 1,4-benzodioxan-2-carboxylate | 20% n-butanol | 30 | >90% e.e.s | nih.gov |
| CALB Mutant (A225F/T103A) | Methyl 1,4-benzodioxan-2-carboxylate | 20% n-butanol | 30 | 97% e.e.s / E=278 | nih.govrsc.org |
| Wild-type CALB | Methyl 1,4-benzodioxan-2-carboxylate | n-butanol | 30 | Low selectivity | nih.gov |
| CALB Mutant (A225F/T103A) | Methyl 1,4-benzodioxan-2-carboxylate | DMSO / Acetonitrile | 30 | No selectivity | nih.govrsc.org |
| Arthrobacter sp. lipase | Ester (±)-17a | n-butanol | Not specified | ~99% ee / E=535 | researchgate.net |
Impact of Absolute Configuration on Research Outcomes
The absolute configuration of the stereocenter at the C2 position of the 1,4-benzodioxane scaffold has a profound impact on the biological activity of its derivatives. rsc.orgunimi.it Numerous studies have demonstrated that enantiomers can exhibit significantly different pharmacological profiles, with one enantiomer often being much more potent or having a different mode of action than its mirror image. This phenomenon makes the control of stereochemistry a mandatory aspect of drug design and development involving this scaffold. unimi.it
For example, in the development of inhibitors for the bacterial cell division protein FtsZ, it was shown that the stereochemistry of carbon 2 is a crucial factor in the molecule's interaction with the target protein. unimi.it The two oxygen atoms of the 1,4-benzodioxane ring play an essential role in binding, and the spatial orientation of the C2-substituent dictates the effectiveness of this interaction. unimi.it Similarly, the affinity and activity of 1,4-benzodioxane-based ligands for adrenergic and serotonin (B10506) receptors are highly dependent on the absolute configuration. nih.govrsc.org The antihypertensive drug Doxazosin is one such example where the biological activity resides primarily in one enantiomer. nih.gov Therefore, access to enantiomerically pure this compound is paramount for synthesizing and evaluating new chemical entities, as the biological results obtained from a racemic mixture can be misleading or fail to reveal the full potential of the active enantiomer.
Advanced Spectroscopic and Analytical Characterization of 1,4 Benzodioxine 2 Carbaldehyde and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 1,4-benzodioxine derivatives, the chemical shifts of the methylene (B1212753) protons in the dioxane ring are typically observed as multiplets between 4.25 and 4.30 ppm. scirp.org Protons on the aromatic ring and the aldehyde group will have distinct chemical shifts depending on their electronic environment. For instance, in a related compound, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, the aromatic protons appear as a multiplet at 6.94 ppm and 6.81 ppm. mdpi.comresearchgate.net
Table 1: Selected ¹H NMR Data for 1,4-Benzodioxine Derivatives and Related Aldehydes
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| 1,4-Benzodioxane-6-carboxylic acid amide analogs | Methylene (dioxane ring) | 4.25 - 4.30 (m) |
| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | Aromatic | 6.94 (m), 6.81 (m) |
| 4-Methylbenzaldehyde | Aldehyde | 9.96 (s) |
| 4-Methylbenzaldehyde | Aromatic | 7.77 (d), 7.32 (d) |
| 4-Chlorobenzaldehyde | Aldehyde | 9.98 (s) |
| 4-Chlorobenzaldehyde | Aromatic | 7.82 (d), 7.51 (d) |
| 3-Methoxybenzaldehyde | Aldehyde | 9.97 (s) |
| 3-Methoxybenzaldehyde | Aromatic | 7.47-7.42 (m), 7.39 (s), 7.18 (d) |
| Biphenyl-4-carbaldehyde | Aldehyde | 10.00 (s) |
| Biphenyl-4-carbaldehyde | Aromatic | 7.89 (d), 7.69 (d), 7.58 (d), 7.44 (t), 7.38 (t) |
| 1-Naphthaldehyde | Aldehyde | 10.36 (s) |
| 1-Naphthaldehyde | Aromatic | 9.24 (d), 8.05 (d), 7.93 (d), 7.88 (d), 7.66 (t), 7.57 (q) |
| Thiophene-2-carbaldehyde | Aldehyde | 9.95 (s) |
| Thiophene-2-carbaldehyde | Aromatic | 7.80-7.77 (m), 7.22 (t) |
| Quinoline-2-carbaldehyde | Aldehyde | 10.23 (s) |
| Quinoline-2-carbaldehyde | Aromatic | 8.31 (d), 8.25 (d), 8.03 (d), 7.90 (d), 7.83 (dd), 7.69 (t) |
Data sourced from multiple references. scirp.orgmdpi.comresearchgate.netrsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In 1,4-benzodioxane (B1196944) derivatives, the sp³ hybridized carbons of the dioxane ring typically appear around 64 ppm. scirp.org The aldehyde carbon, being part of a carbonyl group, resonates significantly downfield, generally above 190 ppm. docbrown.info Aromatic carbons show signals in the range of approximately 115 to 160 ppm. For example, in 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, the aromatic carbons are observed at 116.35, 116.86, 125.68, and 125.95 ppm, while the carbons of the dioxane ring are at 134.68, 135.96, 140.86, and 141.11 ppm. mdpi.comresearchgate.net
Table 2: Selected ¹³C NMR Data for 1,4-Benzodioxine Derivatives and Related Aldehydes
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 1,4-Benzodioxane-6-carboxylic acid amide analogs | sp³ carbons (dioxane ring) | ~64 |
| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | Aromatic | 116.35, 116.86, 125.68, 125.95 |
| 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid | Dioxin ring | 134.68, 135.96, 140.86, 141.11 |
| Benzaldehyde (B42025) | Aldehyde (C=O) | 192.3 |
| Benzaldehyde | Aromatic C1 | 136.5 |
| Benzaldehyde | Aromatic C4 | 134.4 |
| Benzaldehyde | Aromatic C3, C5 | 129.0 |
| Benzaldehyde | Aromatic C2, C6 | 129.7 |
| 4-Methylbenzaldehyde | Aldehyde (C=O) | 192.1 |
| 4-Methylbenzaldehyde | Aromatic | 145.6, 134.2, 129.9, 129.8 |
| 4-Chlorobenzaldehyde | Aldehyde (C=O) | 191.0 |
| 4-Chlorobenzaldehyde | Aromatic | 141.1, 134.8, 131.0, 129.6 |
| 3-Methoxybenzaldehyde | Aldehyde (C=O) | 192.3 |
| 3-Methoxybenzaldehyde | Aromatic | 160.2, 137.9, 130.1, 123.6, 121.6, 112.1 |
| Biphenyl-4-carbaldehyde | Aldehyde (C=O) | 191.9 |
| Biphenyl-4-carbaldehyde | Aromatic | 147.0, 139.6, 135.1, 130.2, 129.0, 128.5, 127.6, 127.3 |
| 1-Naphthaldehyde | Aldehyde (C=O) | 193.7 |
| 1-Naphthaldehyde | Aromatic | 136.8, 135.4, 133.8, 131.4, 130.6, 129.4, 128.6, 127.0, 124.9 |
| Thiophene-2-carbaldehyde | Aldehyde (C=O) | 183.1 |
| Thiophene-2-carbaldehyde | Aromatic | 144.0, 136.5, 135.2, 128.4 |
| Quinoline-2-carbaldehyde | Aldehyde (C=O) | 193.9 |
| Quinoline-2-carbaldehyde | Aromatic | 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5 |
Data sourced from multiple references. scirp.orgmdpi.comresearchgate.netrsc.orgdocbrown.info
HMBC is a powerful 2D NMR technique used to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for distinguishing between regioisomers, which may have very similar ¹H and ¹³C NMR spectra. For example, in the synthesis of quinoxaline (B1680401) derivatives, HMBC was used to differentiate between two possible regioisomers by observing the correlation between a specific proton and carbon atoms that are several bonds away. researchgate.net This technique allows for the unambiguous assignment of the substitution pattern on the 1,4-benzodioxine ring and the position of the carbaldehyde group. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,4-benzodioxine-2-carbaldehyde, the most characteristic absorption band would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1660-1740 cm⁻¹. For instance, in thiophene-2-carbaldehyde, this band is observed at 1665 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected around 3030 cm⁻¹, while the C-O-C stretching of the ether linkages in the dioxane ring will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org For example, 1,4-benzodioxane-6-carboxylic acid amide analogs show characteristic C=O stretching between 1626 and 1676 cm⁻¹. scirp.org
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| Aldehyde C=O Stretch | 1660 - 1740 |
| Aromatic C-H Stretch | ~3030 |
| Ether C-O-C Stretch | 1000 - 1300 |
| Aromatic C=C Bending | 650 - 1000 |
Data sourced from multiple references. scirp.orgresearchgate.netlibretexts.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
HR-ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with enough precision to deduce its elemental composition. For 1,4-benzodioxine derivatives, this technique is invaluable for confirming the molecular formula of the synthesized products. For example, the HRMS of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid showed a calculated m/z for [M-H]⁻ of 249.0405, with a found value of 249.0403, confirming its elemental composition of C₁₂H₉O₆. mdpi.comresearchgate.net This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry serves as a powerful tool for the identification and structural elucidation of this compound and its derivatives. High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) is commonly utilized to determine the exact mass of the molecular ion, confirming the elemental composition.
In positive ion mode ESI-MS, derivatives of 1,4-benzodioxane often exhibit protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺. Dimeric species such as [2M+H]⁺ and [2M+Na]⁺ may also be observed. scirp.org For halogenated derivatives, the characteristic isotopic pattern of chlorine or bromine atoms, such as the M+ and M+2 peaks, provides further confirmation of the structure. scirp.org
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) or the formyl group (M-29). The fragmentation of the 1,4-benzodioxine ring itself can also provide characteristic ions. For instance, the neutral loss of carbon monoxide (CO) is a potential fragmentation pathway for such heterocyclic systems.
Table 1: Representative LC-MS Data for 1,4-Benzodioxane Derivatives
| Compound | Ionization Mode | Observed Ions | Reference |
|---|---|---|---|
| 1,4-Benzodioxane-6-carboxylic acid amide analogs | ESI+ | [M+H]⁺, [2M+H]⁺, [M+Na]⁺, [2M+Na]⁺ | scirp.org |
| Halogenated 1,4-benzodioxane derivatives | ESI+ | [M+H]⁺, [M+2+H]⁺ | scirp.org |
| 1,4-Benzodioxan-6-carboxaldehyde | EI | Molecular Ion (m/z 164) | nist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as the aromatic ring and the aldehyde group in this compound. The benzaldehyde moiety is expected to exhibit characteristic absorption bands. A typical UV spectrum for a compound of this nature would show a strong absorption band corresponding to the π → π* transition of the aromatic system and a weaker band at a longer wavelength for the n → π* transition of the carbonyl group. For instance, benzaldehyde in water displays a maximum wavelength (λmax) at 248 nm, which is assigned to the π → π* transition.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Chromophore | Transition | Expected λmax (nm) |
|---|---|---|
| Benzene (B151609) Ring | π → π* | ~250 |
| Carbonyl Group | n → π* | ~280-300 |
Chromatographic Purity and Separation Methods
Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of its derivatives.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for determining the purity of this compound and its derivatives. A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with the addition of an acid like formic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. For chiral derivatives, specialized chiral HPLC columns are necessary to separate enantiomers.
Table 3: Exemplary HPLC Conditions for the Analysis of 1,4-Benzodioxane Derivatives
| Parameter | Condition 1 | Condition 2 (Chiral) |
|---|---|---|
| Column | C18 | Chiralcel OD |
| Mobile Phase | Methanol:Water (70:30, v/v) | n-Hexane:Ethanol (87:13, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 285 nm | UV at 280 nm |
| Reference | researchgate.net | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This technique has been successfully applied to the analysis of 1,4-benzodioxan-substituted chalcones, demonstrating its suitability for the purity assessment and analysis of derivatives of this compound. nih.gov The high throughput of UPLC makes it particularly valuable in synthetic chemistry for rapid reaction monitoring and library screening.
Table 4: UPLC Retention Times for 1,4-Benzodioxan Derivatives
| Compound | UPLC Purity (%) | Retention Time (min) | Reference |
|---|---|---|---|
| (E)-1-(3-bromophenyl)-3-(2,3-dihydrobenzo[b] scirp.orgnist.govdioxin-6-yl)prop-2-en-1-one | 99.08 | 2.557 | nih.gov |
| (E)-1-(3-chlorophenyl)-3-(2,3-dihydrobenzo[b] scirp.orgnist.govdioxin-6-yl)prop-2-en-1-one | 95.22 | 2.366 | nih.gov |
| (E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b] scirp.orgnist.govdioxin-6-yl)prop-2-en-1-one | 99.59 | 2.383 | nih.gov |
Thin-Layer Chromatography (TLC) Monitoring
TLC is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. It is typically performed on silica (B1680970) gel plates (e.g., silica gel GF254), and the spots are visualized under UV light. scirp.org The choice of eluent is critical for achieving good separation, and various solvent systems can be employed depending on the polarity of the compounds being analyzed. The retention factor (Rf) is a key parameter used to identify compounds.
Table 5: Common TLC Solvent Systems for Organic Compounds
| Solvent System | Composition (by volume) |
|---|---|
| Chloroform : Methanol | 9 : 1 |
| Toluene : Dioxane : Acetic Acid | 95 : 25 : 4 |
| Ethyl Acetate : Hexane | 1 : 4 |
Chiroptical Methods (e.g., Electronic Circular Dichroism)
For chiral derivatives of this compound, chiroptical methods are essential for determining the absolute configuration and studying stereochemical features. Electronic circular dichroism (ECD) is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute stereochemistry of chiral centers, such as the C2 position in substituted 1,4-benzodioxanes. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously determined. This method has been successfully applied to establish the stereochemistry of various 1,4-benzodioxane lignans (B1203133).
Table 6: Application of ECD in the Stereochemical Analysis of 1,4-Benzodioxane Derivatives
| Technique | Application | Key Finding | Reference |
|---|---|---|---|
| ECD Spectroscopy | Determination of absolute stereochemistry of 1,4-benzodioxane lignans | Confirmation of the absolute configuration of eusiderins and other analogs. | |
| ECD Spectroscopy | Stereochemical analysis of chiral 2-substituted chromanes | A helicity rule for the interpretation of ECD spectra has been proposed. | mdpi.com |
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the gold standard for unequivocally determining molecular structures. For the 1,4-benzodioxane family, this technique has been instrumental in confirming the structures of complex derivatives, revealing the subtle interplay of steric and electronic effects on their solid-state conformation.
Detailed Research Findings from a 1,4-Benzodioxane Derivative
A notable example is the comprehensive crystallographic study of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone. The single-crystal X-ray diffraction analysis of this compound provides a clear picture of the spatial arrangement of the 1,4-benzodioxin (B1211060) moiety and its substituents. researchgate.net
The crystal packing is stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions. These interactions are fundamental to the formation and stability of the crystal lattice and can influence the physicochemical properties of the solid material.
Crystallographic Data Table
The following table summarizes the key crystallographic data obtained for the derivative, (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄N₂O₄S |
| Crystal System | Triclinic |
| Space Group | P1̄ |
| a (Å) | 8.0785(6) |
| b (Å) | 8.4022(6) |
| c (Å) | 13.7881(10) |
| α (°) ** | 81.537(2) |
| β (°) | 75.581(2) |
| γ (°) | 64.198(2) |
| Volume (ų) ** | 815.24(10) |
| Z | 2 |
| Temperature (K) | 273 |
| Rgt(F) | 0.0437 |
| wRref(F²) | 0.1159 |
Computational and Theoretical Chemistry Approaches in 1,4 Benzodioxine 2 Carbaldehyde Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. euroasiajournal.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule. researchgate.net Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical behavior. researchgate.netschrodinger.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. Conversely, a large energy gap implies greater stability.
For the 1,4-benzodioxine scaffold, these calculations help predict sites susceptible to electrophilic or nucleophilic attack and rationalize the outcomes of chemical reactions. While specific DFT studies on 1,4-benzodioxine-2-carbaldehyde are not extensively published, analysis of related compounds, such as 1,4-benzodioxane-substituted chalcone (B49325) derivatives, provides valuable insights. euroasiajournal.org Calculations for these derivatives are often performed using functionals like B3LYP with a split-valence triple-zeta basis set (e.g., 6-311++G(d,p)) to obtain reliable geometric and electronic data. euroasiajournal.org Other global reactivity descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated from HOMO and LUMO energies to further characterize the molecule's reactivity profile.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.19 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.21 | Energy of the innermost electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | 3.98 | Indicator of chemical reactivity and stability. |
| Ionization Potential | I | 6.19 | Energy required to remove an electron. |
| Electron Affinity | A | 2.21 | Energy released when an electron is added. |
| Electronegativity | χ | 4.20 | The power of an atom to attract electrons. |
| Chemical Hardness | η | 1.99 | Resistance to change in electron distribution. |
| Electrophilicity Index | ω | 4.43 | Propensity to accept electrons. |
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as a 1,4-benzodioxine derivative, interacts with a biological macromolecule, typically a protein or enzyme (receptor). These studies are crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's biological activity. The process involves predicting the preferred orientation and conformation of the ligand when bound to the receptor's active site and estimating the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net
The 1,4-benzodioxane (B1196944) scaffold is present in numerous compounds with a wide range of biological activities, making it a "versatile scaffold" in medicinal chemistry. unimi.it Docking studies have been instrumental in exploring and rationalizing these activities. For instance, various 1,4-benzodioxane derivatives have been docked against several enzymes to explore their potential as inhibitors. These targets include:
Tyrosine-tRNA synthetase: Schiff base derivatives of 1,4-benzodioxan have shown strong binding energies to this enzyme, suggesting they could act as novel inhibitors. researchgate.net
FabH (β-ketoacyl-acyl carrier protein synthase III): Piperazine (B1678402) derivatives of 1,4-benzodioxane have been identified as potent inhibitors of E. coli FabH, a key enzyme in bacterial fatty acid synthesis, highlighting their potential as antibacterial agents. researchgate.net
Focal Adhesion Kinase (FAK): Thiadiazole derivatives incorporating the 1,4-benzodioxan moiety have been evaluated as FAK inhibitors, which are potential antitumor agents due to FAK's role in cancer cell proliferation and motility. nih.gov
Cyclooxygenase-2 (COX-2): Phenylpiperazine derivatives of 1,4-benzodioxan have been designed as selective COX-2 inhibitors, showing promise as anti-inflammatory agents with potentially reduced side effects compared to non-selective NSAIDs. nih.gov
These studies demonstrate how computational docking can guide the design of new derivatives of the 1,4-benzodioxine scaffold tailored for specific biological targets. The insights gained from the binding poses and interactions can inform synthetic modifications to improve potency and selectivity.
| Derivative Class | Biological Target | Key Finding | Reference |
|---|---|---|---|
| Schiff Base Derivatives | Tyrosine-tRNA synthetase | Strong binding energy (-CDOCKER_INTERACTION_ENERGY: ~47 kcal/mol) suggests potential as novel inhibitors. | researchgate.net |
| Thiazolidinedione Piperazine Derivatives | E. coli FabH | Compound 6j showed the best inhibitory activity (IC50 = 0.06 μM), correlating well with docking results. | researchgate.net |
| 1,3,4-Thiadiazole (B1197879) Derivatives | Focal Adhesion Kinase (FAK) | Compound 2p showed potent FAK inhibitory activity (IC50 = 10.79 μM) and was identified as a potential anticancer agent. | nih.gov |
| Phenylpiperazine Derivatives | Cyclooxygenase-2 (COX-2) | Compound 3k showed good interaction with key residues in the COX-2 active site, correlating with its anti-inflammatory activity. | nih.gov |
Crystallographic and Morphological Analysis through Computational Methods
While experimental X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its solid state, computational methods are increasingly used to complement and interpret this data. These methods can predict crystal structures, analyze intermolecular interactions, and rationalize the morphology (shape) of crystals.
One powerful computational tool is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular interactions. nih.govnih.gov The Hirshfeld surface is generated based on the electron density from a promolecule (a sum of spherical atomic densities). Distances from the surface to the nearest nucleus inside (di) and outside (de) are calculated and can be mapped onto the surface using a normalized contact distance (dnorm). This visualization highlights key intermolecular contacts, with close contacts appearing as red spots, which are often indicative of hydrogen bonds. nih.gov
Although a crystal structure for this compound is not publicly available, the application of these computational methods to related structures, such as benzo[d] researchgate.netresearchgate.netdioxole-5-carbaldehyde oxime, demonstrates their utility. nih.gov For this molecule, Hirshfeld analysis revealed that the most significant contributions to crystal packing come from H···O/O···H, H···H, and C···H/H···C interactions, quantifying the forces that hold the crystal lattice together. nih.gov Such analyses are crucial for understanding polymorphism, solubility, and other solid-state properties of materials.
| Contact Type | Contribution (%) | Description of Interaction |
|---|---|---|
| H···O / O···H | 36.7% | Represents hydrogen bonding and other close oxygen-hydrogen contacts. |
| H···H | 32.2% | Represents van der Waals forces between hydrogen atoms. |
| C···H / H···C | 12.7% | Represents weak C-H···π or other carbon-hydrogen interactions. |
| C···C | 9.5% | Indicates π-π stacking interactions between aromatic rings. |
| Other Contacts | < 5% | Includes minor contributions from N, O, and C contacts. |
Structure Activity Relationship Sar Investigations and Mechanistic Insights
Systematic Modification of the 1,4-Benzodioxine-2-carbaldehyde Scaffold
Systematic modifications of the this compound scaffold have been a cornerstone of medicinal chemistry efforts to develop novel therapeutic agents. researchgate.netnih.gov The inherent structural features of the 1,4-benzodioxine ring system, including the presence of two oxygen atoms and the potential for chirality at the C(2) position, provide a rich platform for SAR studies. researchgate.netunimi.it
Researchers have explored a wide array of modifications to this scaffold, including:
Alterations to the aromatic ring: Introducing various substituents to the benzene (B151609) portion of the molecule.
Modifications at the dioxane ring: Changing substituents at the C(2) and C(3) positions. researchgate.net
Incorporation of diverse chemical linkers: Connecting the benzodioxane moiety to other chemical entities. nih.gov
Introduction of heterocyclic moieties: Appending various heterocyclic rings to the core structure.
These systematic changes have led to the discovery of compounds with a broad spectrum of biological activities, including antihypertensive, antipsychotic, and anti-inflammatory properties. eurekaselect.combenthamdirect.com The strategic placement of different functional groups allows for the fine-tuning of a compound's pharmacological profile, impacting its potency, selectivity, and interaction with specific biological targets like receptors and enzymes. researchgate.netmdpi.com
Influence of Substituents on Biological Response
The biological activity of 1,4-benzodioxine derivatives is profoundly influenced by the nature and position of substituents on the scaffold.
Aromatic Ring Substitutions (e.g., nitro, methoxy (B1213986), halogen, acetic acid)
Substitutions on the aromatic ring of the 1,4-benzodioxine moiety play a critical role in modulating the biological activity and selectivity of these compounds. researchgate.net The electronic and steric properties of these substituents can significantly alter the interaction of the molecule with its biological target.
Nitro Group: The introduction of a nitro group, a strong electron-withdrawing group, can influence the electronic distribution of the aromatic ring, potentially enhancing interactions with specific receptors.
Methoxy Group: Methoxy groups are often associated with increased affinity for certain receptors. For instance, in a series of 1,4-benzodioxan-related compounds, methoxy substitution on the phenyl group of a side chain was shown to have different effects on binding to α1-adrenoreceptor subtypes. researchgate.net Specifically, the presence of methoxy groups can be crucial for high affinity and selectivity. researchgate.net
Halogens: Halogen atoms like chlorine and bromine have been incorporated into 1,4-benzodioxan-substituted chalcones, leading to potent and selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov For example, the compound (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one demonstrated high inhibitory activity. nih.gov The position and nature of the halogen substituent can fine-tune the inhibitory potency and selectivity. nih.gov
Acetic Acid Group: The incorporation of an acetic acid moiety can confer anti-inflammatory properties. researchgate.net Studies have shown that the position of the acetic acid chain is crucial for activity, with derivatives having the arylacetic acid framework showing more significant anti-inflammatory effects. researchgate.net For instance, (2,3-dihydrobenzo nih.govresearchgate.netdioxin-6-yl)acetic acid has been investigated for its biological activities. scirp.org
The following table summarizes the effects of different aromatic ring substitutions on the biological activity of 1,4-benzodioxine derivatives:
| Substituent | Example Compound Class | Biological Target/Activity | Key Findings |
| Nitro | 1,4-Benzodioxine derivatives | Varies depending on the overall structure | Can modulate electronic properties for enhanced receptor binding. |
| Methoxy | 1,4-Benzodioxan-related compounds | α1-Adrenoreceptors | Crucial for high affinity and selectivity for specific receptor subtypes. researchgate.net |
| Halogen | 1,4-Benzodioxan-substituted chalcones | Monoamine Oxidase B (MAO-B) | Leads to potent and selective inhibitors; position and type of halogen are important. nih.gov |
| Acetic Acid | Arylacetic acid derivatives of 1,4-benzodioxine | Anti-inflammatory | The arylacetic acid framework is important for anti-inflammatory activity. researchgate.net |
Substitutions at Dioxane C(2) and C(3)
Modifications at the C(2) and C(3) positions of the dioxane ring are critical for determining the biological activity and stereoselectivity of 1,4-benzodioxine derivatives. researchgate.net The stereochemistry at the C(2) position, which is often a chiral center, can lead to significant differences in potency and receptor interaction between enantiomers. unimi.itnih.gov
Research has shown that the two oxygen atoms of the 1,4-benzodioxane (B1196944) ring play an essential role in binding to biological targets, and the stereochemistry of the C(2) carbon has a crucial impact on this interaction. unimi.it For example, in the development of FtsZ inhibitors, the stereochemistry at C(2) was found to be a determining factor for antimicrobial activity. unimi.it
Furthermore, the introduction of substituents at C(2) and C(3) can influence the conformational flexibility of the dioxane ring, which in turn affects how the molecule fits into the binding pocket of a receptor or enzyme. researchgate.net Polar substitutions at these positions have been shown to improve the enzymatic inhibitory activities of certain 1,4-benzodioxine derivatives. nih.gov For instance, the synthesis of 2,2-disubstituted derivatives has been explored to create analogs of known α2-adrenoblockers. iaea.org
Incorporation of Heterocyclic Moieties (e.g., piperazine (B1678402), thiadiazole, thiazolidinone)
The incorporation of various heterocyclic moieties into the this compound framework has proven to be a fruitful strategy for discovering compounds with diverse pharmacological activities.
Piperazine: Piperazine derivatives of 1,4-benzodioxane have been synthesized and evaluated for a range of biological activities. wisdomlib.org They have shown promise as selective COX-2 inhibitors with anti-inflammatory properties, α-blocking agents, and antimicrobial agents. researchgate.netnih.govnih.govnih.gov For example, 1-((2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives have been identified as selective ligands for the COX-2 enzyme. nih.gov The nature of the substituent on the piperazine ring can significantly influence the biological outcome. nih.gov
Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring system, when combined with the 1,4-benzodioxane nucleus, has yielded compounds with potential anticancer and antimicrobial activities. nih.govresearchgate.netnih.govresearchgate.net For instance, novel 1,3,4-thiadiazole derivatives containing a 1,4-benzenodioxan moiety have been evaluated for their antiproliferative effects against various cancer cell lines. nih.gov The substitution pattern on both the thiadiazole and benzodioxane rings influences the potency and spectrum of activity. sav.sk
Thiazolidinone: Thiazolidinone derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.govjetir.orgmdpi.com The synthesis of novel thiazolidinone derivatives incorporating a 1,4-benzodioxane ring system has led to the discovery of potential antihepatotoxic agents. koreascience.kr These hybrid molecules often exhibit enhanced biological profiles compared to their individual components.
The following table provides an overview of the biological activities associated with the incorporation of these heterocyclic moieties:
| Heterocyclic Moiety | Example Application | Biological Activity |
| Piperazine | COX-2 Inhibition | Anti-inflammatory. nih.gov |
| α-Adrenoceptor Blockade | Antihypertensive. nih.gov | |
| Antimicrobial Assays | Antibacterial, Antifungal. researchgate.netresearchgate.net | |
| Thiadiazole | Antiproliferative Assays | Anticancer. nih.gov |
| Antimicrobial Screening | Antibacterial, Antifungal. researchgate.netnih.gov | |
| Thiazolidinone | Antihepatotoxicity Studies | Hepatoprotective. koreascience.kr |
| Anticancer Screening | Anticancer. nih.govnih.gov |
Sulfur-Containing Group Integration
The integration of sulfur-containing functional groups into the 1,4-benzodioxane scaffold has been explored to modulate the physicochemical properties and biological activity of the resulting molecules. scirp.org The oxidation state of the sulfur atom can also play a role in the biological effects. scirp.org
For instance, the synthesis of 1,4-benzodioxane analogs with a sulfur-containing group at position-8 has been pursued to study their potential as anticancer agents. scirp.org The rationale behind this modification is based on the known biological importance of sulfur-containing compounds. scirp.org In one study, a sulfide (B99878) moiety was further oxidized to the corresponding sulfoxide (B87167) and sulfone to investigate the effect of the sulfur oxidation state on biological activity. scirp.org
Mechanistic Studies of Interaction with Biomolecular Targets (e.g., enzymes, receptors, proteins)
Understanding the molecular mechanisms by which 1,4-benzodioxine derivatives exert their biological effects is crucial for rational drug design. These compounds have been shown to interact with a variety of biomolecular targets, including enzymes, receptors, and other proteins. mdpi.com
Enzyme Inhibition: Derivatives of 1,4-benzodioxine have been identified as potent inhibitors of several enzymes. For example, certain chalcone (B49325) derivatives incorporating the 1,4-benzodioxane ring are selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an enzyme involved in neurological disorders. nih.gov Molecular docking studies have provided insights into the enzyme-inhibitor interactions, revealing that these compounds act as competitive inhibitors. nih.gov Another example is the inhibition of cyclooxygenase-2 (COX-2) by phenylpiperazine derivatives of 1,4-benzodioxan, which is responsible for their anti-inflammatory effects. nih.gov Additionally, some derivatives have been designed as inhibitors of the platelet glycoprotein (B1211001) GPIIb/IIIa complex, which plays a key role in platelet aggregation. nih.gov
Receptor Binding and Modulation: The 1,4-benzodioxane scaffold is a common feature in ligands for various receptors, particularly G protein-coupled receptors (GPCRs). These compounds have been shown to act as antagonists at α1-adrenoreceptor subtypes, which are involved in blood pressure regulation. researchgate.netnih.govnih.gov The stereochemistry and substitution pattern of the 1,4-benzodioxane ring are critical for affinity and selectivity towards different α1-AR subtypes (α1A, α1B, α1D). researchgate.netnih.gov Furthermore, derivatives have been developed as agonists for 5-HT1A serotonin (B10506) receptors, which are targets for antidepressant and neuroprotective agents. nih.govrsc.org Studies have also explored their activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), with some derivatives showing partial agonism at the α4β2 subtype. unimi.it
Protein-Protein Interaction Inhibition: More recently, the 1,4-benzodioxane scaffold has been utilized in the design of inhibitors of protein-protein interactions (PPIs). For instance, a 1,4-dibenzoylpiperazine (B181169) scaffold, which can be considered a derivative of the broader piperazine-containing benzodioxane class, was designed to disrupt the interaction between β-catenin and B-cell lymphoma 9 (BCL9), a key interaction in certain cancers. nih.gov
The following table summarizes the interactions of 1,4-benzodioxine derivatives with various biomolecular targets:
| Biomolecular Target | Type of Interaction | Biological Effect | Example Compound Class |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition (Competitive, Reversible) | Neuroprotective | 1,4-Benzodioxan-substituted chalcones. nih.gov |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition (Selective) | Anti-inflammatory | Phenylpiperazine derivatives of 1,4-benzodioxan. nih.gov |
| α1-Adrenoreceptors | Receptor Antagonism | Antihypertensive | Various 1,4-benzodioxane derivatives. researchgate.netnih.govnih.gov |
| 5-HT1A Serotonin Receptors | Receptor Agonism | Antidepressant, Neuroprotective | Various 1,4-benzodioxane derivatives. nih.govrsc.org |
| Nicotinic Acetylcholine Receptors (α4β2) | Partial Agonism | Neuromodulatory | Pyrrolidinyl-substituted 1,4-benzodioxanes. unimi.it |
| β-Catenin/BCL9 | Protein-Protein Interaction Inhibition | Anticancer | 1,4-Dibenzoylpiperazines. nih.gov |
| FtsZ | Protein Binding | Antimicrobial | Benzodioxane-benzamides. unimi.it |
| Platelet Glycoprotein GPIIb/IIIa | Complex Antagonism | Antiplatelet | 1,4-Benzodioxine derivatives. nih.gov |
Enzyme Inhibition Kinetics (e.g., MAO-B, AChE, α-glucosidase, FtsZ)
Research into the enzyme inhibition properties of compounds derived from the 1,4-benzodioxan scaffold, a structure closely related to this compound, has revealed significant activity, particularly against monoamine oxidase B (MAO-B).
A series of 1,4-benzodioxan-substituted chalcone derivatives were synthesized and assessed for their inhibitory action on human MAO-B (hMAO-B). nih.gov These compounds were generally derived from 1,4-benzodioxan-6-carboxaldehyde, a structural isomer of the target compound. The majority of these chalcone derivatives demonstrated potent inhibitory activity and high selectivity for hMAO-B over the hMAO-A isoform. nih.gov
The most active compound identified in the series was (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxin-6-yl)prop-2-en-1-one, which exhibited a half-maximal inhibitory concentration (IC50) of 0.026 µM for hMAO-B, with a selectivity index greater than 1538. nih.gov Further kinetic and reversibility studies on representative active compounds from this series confirmed that they function as competitive and reversible inhibitors of hMAO-B. nih.gov Molecular docking studies were also employed to investigate the interactions between the enzyme and these inhibitors. nih.gov
No specific research findings were available regarding the inhibition kinetics of this compound or its direct derivatives on acetylcholinesterase (AChE), α-glucosidase, or FtsZ.
Receptor Binding Affinity (e.g., α1-adrenergic, neuronal nicotinic, serotoninergic)
The 1,4-benzodioxan nucleus is a key structural motif in many compounds evaluated for their affinity to adrenergic and serotoninergic receptors. nih.gov Studies on derivatives have provided insights into the structure-activity relationships governing receptor binding and selectivity.
α1-Adrenergic and Serotoninergic Receptors: Investigations into a series of 1,4-benzodioxan derivatives related to the prototype WB 4101 have elucidated their binding profiles at α1-adrenoreceptor subtypes and 5-HT1A serotoninergic receptors. nih.gov Binding assays using cells expressing human cloned receptors revealed that certain modifications to the benzodioxan structure led to high affinity and selectivity for the α1a-adrenoreceptor subtype. nih.gov Conversely, other structural changes resulted in a reversed profile, with one derivative showing selective antagonism for the α1d subtype. nih.gov
Notably, most structural alterations on the WB 4101 prototype caused a significant decrease in affinity for 5-HT1A serotoninergic receptors, a finding that could be instrumental in designing selective α1A-adrenoreceptor antagonists. nih.gov Further studies have confirmed that the binding sites for 5-HT1A receptors and α1-adrenoreceptors have reversed stereochemical requirements for recognizing 1,4-dioxane (B91453) derivatives. nih.gov For instance, the (S)-enantiomer of one derivative proved to be a potent 5-HT1A receptor agonist with high selectivity over α1-AR subtypes, while the (R)-enantiomer of another was the eutomer (more active stereoisomer) at the α1d-AR subtype. nih.gov This enantioselectivity underscores the critical role of stereochemistry in receptor recognition and affinity. nih.gov
There was no specific information available from the research on the receptor binding affinity of this compound or its derivatives for neuronal nicotinic receptors.
Advanced Research Directions and Emerging Academic Applications
Design of Novel Pharmaceutical Lead Compounds
The unique structure of 1,4-benzodioxine-2-carbaldehyde serves as a privileged scaffold for the development of innovative drug candidates. Researchers have successfully synthesized and evaluated a multitude of derivatives, demonstrating their potential in modulating key biological pathways implicated in a range of disorders. The following subsections highlight the significant findings in the application of these compounds as modulators of various enzymes and cellular processes.
Monoamine oxidases (MAO) are enzymes that are crucial in the metabolism of monoamine neurotransmitters. The two isoforms, MAO-A and MAO-B, are significant targets in the treatment of neurological disorders. unimi.it The inhibition of MAO-B, in particular, is a promising strategy for managing Parkinson's disease and Alzheimer's disease, as it can increase dopamine (B1211576) levels in the brain and reduce the formation of neurotoxic reactive oxygen species. unimi.it
A series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives have been synthesized and evaluated for their inhibitory activity against human MAO-B (hMAO-B). Many of these compounds have shown significant inhibitory activity and high selectivity for MAO-B over MAO-A. For instance, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] unimi.itscirp.orgdioxin-6-yl)prop-2-en-1-one demonstrated a very low IC50 value of 0.026 µM with a selectivity index greater than 1538. unimi.it Kinetic studies have revealed that these active compounds act as competitive and reversible inhibitors of hMAO-B. unimi.it
Further research into 1,4-benzodioxan-substituted thienyl chalcone derivatives has also yielded potent and selective hMAO-B inhibitors. One such derivative showed a potent inhibitory activity with an IC50 of 0.11 µM and a selectivity index greater than 333. nih.gov This compound also exhibited anti-neuroinflammatory properties, suggesting a dual therapeutic potential. nih.gov The 1,4-benzodioxan moiety was found to be crucial for the inhibitory activity of these chalcone derivatives. nih.gov
Table 1: Inhibitory Activity of 1,4-Benzodioxan-Substituted Chalcones on hMAO-B
| Compound | Structure | IC50 (µM) for hMAO-B | Selectivity Index (SI) for hMAO-B |
|---|---|---|---|
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] unimi.itscirp.orgdioxin-6-yl)prop-2-en-1-one | 0.026 | >1538 | |
| 1,4-benzodioxan-substituted thienyl chalcone derivative | 0.11 | >333 |
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. While the 1,4-benzodioxane (B1196944) scaffold is a versatile platform in medicinal chemistry, extensive research directly linking this compound derivatives to potent and selective cholinesterase inhibition is limited in the current scientific literature. A comprehensive review of recent advancements in drug design highlights the utility of the 1,4-benzodioxane skeleton in creating bioactive molecules for various targets, but specific examples as cholinesterase inhibitors are not prominently featured. unimi.it The development of 1,4-benzodioxane-based compounds for Alzheimer's disease has been explored through other mechanisms, such as the modulation of serotonin (B10506) receptors. unimi.it Further investigation is warranted to explore the potential of the this compound scaffold in the design of novel cholinesterase inhibitors.
Glycosidase inhibitors are a class of compounds that interfere with the function of glycoside hydrolases and are used in the management of type 2 diabetes and other carbohydrate-mediated diseases. nih.govwikipedia.org The 1,4-benzodioxane ring system is a valuable scaffold in medicinal chemistry, however, there is a notable lack of specific research on this compound derivatives as potent glycosidase inhibitors in the available scientific literature. While the 1,4-benzodioxane moiety has been incorporated into a wide range of biologically active compounds, its application in the design of glycosidase inhibitors appears to be an underexplored area of research. researchgate.net Future studies could focus on synthesizing and evaluating derivatives of this compound to assess their potential in this therapeutic area.
The filamenting temperature-sensitive mutant Z (FtsZ) protein is an essential and highly conserved bacterial cell division protein, making it an attractive target for the development of new antibacterial agents. The 1,4-benzodioxane scaffold has been successfully utilized to design potent inhibitors of FtsZ. Specifically, benzodioxane-benzamide derivatives have emerged as a promising class of FtsZ inhibitors. nih.gov
Research has shown that these compounds can effectively target FtsZ in Gram-positive pathogens like Streptococcus pneumoniae. The antimicrobial activity of these benzodioxane-benzamides is influenced by the nature of the linker between the benzodioxane and benzamide (B126) moieties. For example, lengthening the linker from a methylenoxy to an ethylenoxy group has been shown to significantly increase the antibacterial activity. nih.gov One of the early derivatives in this class, FZ14, which features an unsubstituted 1,4-benzodioxane ring, served as a starting point for the development of more potent analogs. nih.gov These inhibitors have demonstrated a bactericidal effect by disrupting not only cell division but also cell elongation in S. pneumoniae.
Table 2: Activity of Benzodioxane-Benzamide FtsZ Inhibitors
| Compound Class | Target | Key Structural Feature | Effect |
|---|---|---|---|
| Benzodioxane-benzamides | FtsZ | 1,4-benzodioxane ring | Inhibition of bacterial cell division and elongation |
| FZ14 | FtsZ | Unsubstituted 1,4-benzodioxane ring with a methylenoxy linker | Lead compound for further optimization |
| Optimized Benzodioxane-benzamides | FtsZ | Ethylenoxy linker | Increased antimicrobial activity |
Heat Shock Factor 1 (HSF1) is a transcription factor that plays a critical role in the cellular stress response and is a promising target for cancer therapy. nih.gov The 1,4-benzodioxane moiety has been identified as a key structural feature in the design of HSF1 pathway inhibitors. A notable example is the 1,4-benzodioxane bisamide chemical probe, CCT251236. scirp.org
This compound has been reported as an HSF1 pathway inhibitor that demonstrates growth inhibitory activities in human ovarian carcinoma xenograft models. scirp.org The significance of the 1,4-benzodioxane scaffold to the biological activity of CCT251236 is underscored by the observation that replacing this moiety with other structures resulted in a reduction or complete loss of growth inhibitory activity. scirp.org This highlights the importance of the 1,4-benzodioxane ring system in the design of potent and selective HSF1 pathway modulators.
Table 3: 1,4-Benzodioxane Derivative as an HSF1 Pathway Inhibitor
| Compound | Scaffold | Target Pathway | Biological Activity |
|---|---|---|---|
| CCT251236 | 1,4-Benzodioxane bisamide | HSF1 Pathway | Growth inhibition in human ovarian carcinoma xenografts |
Derivatives of 1,4-benzodioxine have been investigated as novel inhibitors of platelet aggregation, a key process in thrombosis. Two new series of 1,4-benzodioxine derivatives were synthesized and screened for their ability to inhibit platelet aggregation. nih.gov
One of the most promising compounds, identified as 9-2p, demonstrated significant antiplatelet activity. It inhibited ADP-induced platelet aggregation with an IC50 value of 41.7 µM and thrombin-induced platelet aggregation with an IC50 value of 22.2 µM. nih.gov This compound also exhibited potent antagonistic activity against the GPIIb/IIIa receptor, with an IC50 value of 2.3 µM. nih.gov In vivo studies further confirmed its notable antithrombotic activity. nih.gov These findings suggest that the 1,4-benzodioxine scaffold is a valuable template for the development of new antiplatelet and antithrombotic agents. nih.gov
Table 4: Antiplatelet Activity of a 1,4-Benzodioxine Derivative
| Compound | Target | ADP-induced Aggregation IC50 (µM) | Thrombin-induced Aggregation IC50 (µM) | GPIIb/IIIa Antagonism IC50 (µM) |
|---|---|---|---|---|
| 9-2p | Platelet Aggregation | 41.7 | 22.2 | 2.3 |
A Key Precursor in the Synthesis of Complex Natural Products
The structural framework of this compound is a recurring motif in a variety of biologically active natural products. Its utility as a synthetic precursor is particularly notable in the creation of lignans (B1203133) and haedoxans, classes of compounds known for their diverse pharmacological properties.
The 1,4-benzodioxane moiety is a fundamental component of many lignan (B3055560) natural products, which have demonstrated a wide range of biological activities, attracting significant interest from the synthetic chemistry community. nih.govrsc.orgresearchgate.net The synthesis of these complex molecules often involves the strategic construction of the 1,4-benzodioxane core, for which this compound and its derivatives are valuable intermediates.
A key application of 1,4-benzodioxane derivatives is in the synthesis of haedoxans. These complex sesquilignans, along with related neolignans from Phryma leptostachya, exhibit significant insecticidal properties. The synthesis of the haedoxan (B1203460) framework often involves the construction of a substituted 1,4-benzodioxane structure, which can be derived from precursors bearing a carbaldehyde group.
A Monomeric Unit for Materials Science Applications
The reactivity of the aldehyde group and the rigid, aromatic nature of the benzodioxine ring make this compound an interesting candidate as a monomeric unit in materials science. While direct polymerization of this specific carbaldehyde is not yet widely reported, the broader class of benzodioxane derivatives is being explored for the creation of novel polymers.
For instance, the polycondensation of functionalized benzodioxane monomers can lead to the formation of polyesters and other polymers with unique thermal and mechanical properties. The aldehyde functionality of this compound offers a reactive handle for various polymerization reactions, such as condensation with diols or diamines to form polyacetals or polyimines, respectively. These polymers could potentially exhibit interesting optical or electronic properties due to the presence of the benzodioxine moiety. The development of polymers derived from this scaffold is an active area of research with potential applications in specialty plastics and functional materials.
Role in Supramolecular Chemistry and Coordination Compounds
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another avenue for the application of this compound. The oxygen atoms within the dioxine ring and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors, enabling the formation of intricate self-assembled structures. southampton.ac.uk
Q & A
Q. How does the stability of this compound vary under experimental conditions (e.g., aqueous vs. organic solvents)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
